molecular formula C10H14N2O5 B6211113 ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2728327-78-2

ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B6211113
CAS RN: 2728327-78-2
M. Wt: 242.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate, also known as EMCPC, is a chemical compound that is used in many scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. EMCPC is known to have multiple biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug-drug interactions. It has also been used in the study of the pharmacological effects of various drugs and compounds, as well as in the study of the effects of drugs on the central nervous system.

Mechanism of Action

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can reduce inflammation and pain.
Biochemical and Physiological Effects
ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has been shown to have multiple biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving effects, ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has been shown to have antioxidant and neuroprotective effects. It has also been found to have anti-cancer and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. It is also a relatively stable compound, and is not prone to degradation or oxidation. However, there are certain limitations to the use of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments. It is not soluble in all solvents, and its solubility can vary depending on the pH of the solution. Additionally, ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can be toxic if not used in the proper concentrations.

Future Directions

The potential future directions for research involving ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate include the development of new synthesis methods for the compound, the further exploration of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research could be conducted to explore the effects of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate on other enzymes, proteins, and drugs. Finally, further research could be conducted to explore the potential therapeutic applications of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate.

Synthesis Methods

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is synthesized through a multi-step process that begins with the reaction of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate with ethyl bromoacetate. This reaction produces ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate in a yield of approximately 80%. The product is then purified through recrystallization to obtain a pure compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate with ethyl chloroformate and triethylamine in the presence of a solvent.", "Starting Materials": [ "Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate", "Ethyl chloroformate", "Triethylamine", "Solvent" ], "Reaction": [ "Add ethyl chloroformate to a solution of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate in a solvent", "Add triethylamine to the reaction mixture to neutralize the hydrogen chloride produced", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain the desired product, ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate" ] }

CAS RN

2728327-78-2

Product Name

ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C10H14N2O5

Molecular Weight

242.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.